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Compound of Interest

Compound Name: pyridine-2,3,6-triamine

Cat. No.: B183931 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural

products and FDA-approved drugs.[1][2] Its derivatives are explored for a vast range of

therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][3][4] This

technical guide provides a comprehensive overview of pyridine-2,3,6-triamine
dihydrochloride, a substituted aminopyridine with potential as a building block in drug discovery

and materials science. This document consolidates its known physicochemical properties,

outlines standard experimental protocols for its characterization, and explores its potential

applications within the context of pharmaceutical development.

Physicochemical and Computed Properties
The fundamental properties of pyridine-2,3,6-triamine dihydrochloride are summarized below.

While specific experimental data for properties like melting point and solubility are not readily

available in public literature, the provided data is based on supplier specifications and

computational models.
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Property Value Reference

CAS Number 20284-90-6 [5]

Molecular Formula C₅H₁₀Cl₂N₄ [5]

Molecular Weight 197.07 g/mol [5]

IUPAC Name
pyridine-2,3,6-

triamine;dihydrochloride

Physical Form Solid

Typical Purity ≥98% [5]

Storage Conditions

Sealed in a dry environment at

2-8°C, under an inert

atmosphere.

[5]

Melting Point Data not available

Boiling Point Data not available

Aqueous Solubility

Data not available (predicted

to be soluble as a

hydrochloride salt)

pKa Data not available

Computed Molecular Descriptors
Computational models provide insights into the potential pharmacokinetic properties of a

molecule.
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Property Value Reference

Topological Polar Surface Area

(TPSA)
90.95 Å² [5]

LogP (Octanol-Water Partition

Coefficient)
0.6718 [5]

Hydrogen Bond Donors 3 [5]

Hydrogen Bond Acceptors 4 [5]

Rotatable Bonds 0 [5]

Synthesis and Characterization Protocols
While a specific, published synthesis route for pyridine-2,3,6-triamine dihydrochloride is not

detailed in the reviewed literature, a plausible approach can be inferred from general pyridine

synthesis methodologies.[6][7][8]

General Synthesis and Purification Workflow
A common strategy for synthesizing polysubstituted pyridines involves the condensation of

various precursors with a nitrogen source, such as ammonium acetate, followed by

aromatization.[8][9] The final dihydrochloride salt is typically formed by treating the free base

with hydrochloric acid in a suitable solvent like isopropanol or ether.
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Caption: Generalized workflow for the synthesis of pyridine-2,3,6-triamine dihydrochloride.
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Standard Characterization Protocols
3.2.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Methodology:

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A gradient elution system using (A) Water with 0.1% trifluoroacetic acid

(TFA) and (B) Acetonitrile with 0.1% TFA.

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to

initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV detector set to 254 nm and 280 nm.

Analysis: The purity is calculated based on the area percentage of the main product peak

relative to all detected peaks.

3.2.2 Structural Confirmation by NMR and Mass Spectrometry

Objective: To confirm the chemical structure of the target compound.

Methodology:

¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent

(e.g., D₂O or DMSO-d₆). Spectra are acquired on a 400 MHz or higher spectrometer. The

chemical shifts, coupling constants, and integration of peaks are analyzed to confirm the

proton and carbon framework of the pyridine ring and its substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray

ionization (ESI) is performed to determine the exact mass of the molecular ion. The

observed mass should match the calculated mass of the protonated free base [M+H]⁺,

confirming the molecular formula.
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3.2.3 Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point or decomposition temperature.

Methodology:

A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan.

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

The heat flow to the sample is measured relative to an empty reference pan.

The melting point is determined as the onset or peak of the endothermic event on the

resulting thermogram.

Application in Drug Discovery and Development
The aminopyridine moiety is a privileged scaffold in drug discovery, valued for its ability to form

key hydrogen bonds with biological targets and its utility in synthesizing more complex

heterocyclic systems.[10][11] While the specific biological activity of pyridine-2,3,6-triamine is

not widely reported, its structure is analogous to core fragments found in potent therapeutic

agents.[12]

Role in a Typical Drug Discovery Workflow
Compounds like pyridine-2,3,6-triamine dihydrochloride serve as versatile building blocks for

creating libraries of novel compounds. These libraries are then screened against biological

targets to identify "hits" that can be further optimized into clinical candidates.
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Caption: Role of a chemical building block in a standard drug discovery workflow.

Potential as a Kinase Inhibitor Scaffold
Many successful kinase inhibitors, such as Crizotinib and Lorlatinib, feature a 2-aminopyridine

core.[11][13] This scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with

the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibition.

The additional amino groups on pyridine-2,3,6-triamine offer multiple vectors for chemical

modification to enhance potency, selectivity, and pharmacokinetic properties.

The diagram below illustrates a hypothetical mechanism where a derivative of this compound

inhibits a generic protein kinase signaling pathway.
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Caption: Hypothetical inhibition of a kinase signaling pathway by an aminopyridine derivative.

Safety and Handling
As with all laboratory chemicals, pyridine-2,3,6-triamine dihydrochloride should be handled by

trained personnel in a well-ventilated area, such as a fume hood. Personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is

required.
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Hazard Statements (General for Aminopyridines): May be harmful if swallowed, in contact

with skin, or if inhaled. May cause skin and serious eye irritation.

Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not

eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.

Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for

complete and detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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